molecular formula C17H16FNO3S B10815810 2-{4-[(4-Fluorobenzyl)oxy]phenyl}-1,3-thiazolidine-4-carboxylic acid

2-{4-[(4-Fluorobenzyl)oxy]phenyl}-1,3-thiazolidine-4-carboxylic acid

Cat. No.: B10815810
M. Wt: 333.4 g/mol
InChI Key: ZFRLMTNGSVCZMW-UHFFFAOYSA-N
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Description

This compound belongs to the thiazolidine-4-carboxylic acid family, characterized by a five-membered heterocyclic ring containing sulfur (S) and nitrogen (N) atoms. The core structure is substituted at position 2 with a phenyl group modified by a 4-fluorobenzyloxy moiety. This substituent introduces steric bulk and electronic effects due to the electron-withdrawing fluorine atom and the ether linkage, which may influence solubility, bioavailability, and target binding. Thiazolidine derivatives are studied for diverse pharmacological activities, including antimicrobial, antidiabetic, and anti-inflammatory properties .

Properties

Molecular Formula

C17H16FNO3S

Molecular Weight

333.4 g/mol

IUPAC Name

2-[4-[(4-fluorophenyl)methoxy]phenyl]-1,3-thiazolidine-4-carboxylic acid

InChI

InChI=1S/C17H16FNO3S/c18-13-5-1-11(2-6-13)9-22-14-7-3-12(4-8-14)16-19-15(10-23-16)17(20)21/h1-8,15-16,19H,9-10H2,(H,20,21)

InChI Key

ZFRLMTNGSVCZMW-UHFFFAOYSA-N

Canonical SMILES

C1C(NC(S1)C2=CC=C(C=C2)OCC3=CC=C(C=C3)F)C(=O)O

Origin of Product

United States

Biological Activity

The compound 2-{4-[(4-Fluorobenzyl)oxy]phenyl}-1,3-thiazolidine-4-carboxylic acid is a thiazolidine derivative notable for its unique structural features, which include a thiazolidine ring and a carboxylic acid functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-inflammatory and anti-cancer therapies.

Chemical Structure and Properties

  • Molecular Formula : C17H16FNO3S
  • Molecular Weight : 333.38 g/mol
  • Key Functional Groups : Thiazolidine ring, carboxylic acid, and ether moiety

The presence of the 4-fluorobenzyl ether moiety is significant as it may influence the compound's biological interactions and pharmacological properties.

Biological Activities

Research indicates that thiazolidine derivatives exhibit a range of biological activities, including:

  • Antioxidant Activity : Thiazolidine derivatives have been shown to scavenge free radicals, contributing to their antioxidant properties.
  • Antimicrobial Effects : Some studies suggest that similar compounds possess antimicrobial properties against various pathogens.
  • Enzyme Inhibition : Compounds with thiazolidine structures have been investigated for their ability to inhibit enzymes such as neuraminidase and tyrosinase.

Case Studies and Research Findings

  • Neuraminidase Inhibition :
    A series of thiazolidine-4-carboxylic acid derivatives were synthesized and evaluated for their ability to inhibit neuraminidase (NA) from influenza A virus. The most potent derivative exhibited an IC50 value of 0.14 μM, suggesting potential as a novel influenza NA inhibitor .
  • Tyrosinase Inhibition :
    Another study focused on 2-(substituted phenyl)thiazolidine-4-carboxylic acid derivatives as tyrosinase inhibitors. One compound demonstrated a 66.47% inhibition rate at 20 μM concentration, indicating strong potential for skin-whitening applications .
  • Cytotoxicity Studies :
    Preliminary cytotoxicity assessments revealed that certain derivatives showed selective toxicity towards cancer cell lines, supporting further exploration as anti-cancer agents.

Comparative Analysis with Related Compounds

The biological activity of 2-{4-[(4-Fluorobenzyl)oxy]phenyl}-1,3-thiazolidine-4-carboxylic acid can be compared with other structurally similar compounds:

Compound NameStructure FeaturesUnique Properties
1,3-Thiazolidine-4-carboxylic AcidContains a similar thiazolidine ringKnown for its role in metabolic processes
2-(4-Fluorophenyl)-1,3-thiazolidineLacks the phenolic ether groupExhibits different biological activities
2-(Phenyl)-1,3-thiazolidineSimpler structure without fluorinationGenerally lower bioactivity compared to fluorinated derivatives

The mechanisms underlying the biological activities of this compound are likely multifaceted:

  • Enzyme Interaction : The thiazolidine ring may facilitate binding to active sites on target enzymes.
  • Free Radical Scavenging : The carboxylic acid group may play a role in electron donation during redox reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural analogs of this compound differ primarily in substituent groups at position 2 of the thiazolidine ring. These variations significantly impact physicochemical properties and biological activities. Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparison

Compound Name (ID) Substituent Structure Molecular Weight Melting Point (°C) Yield (%) Key Functional Groups
Target Compound 4-Fluorobenzyloxy phenyl 391.41* Not reported Not reported Ether, carboxylic acid, fluorine
P3 (4-Fluorobenzoyloxyethoxy phenyl) 4-Fluorobenzoyloxyethoxy phenyl 391.41 164–167 88 Ester, carboxylic acid, fluorine
P4 (4-Bromobenzoyloxyethoxy phenyl) 4-Bromobenzoyloxyethoxy phenyl 452.31 159–161 78 Ester, carboxylic acid, bromine
2-(4-Bromophenyl)-thiazolidine-4-carboxylic acid 4-Bromophenyl 286.18 Not reported Not reported Bromine, carboxylic acid
(4R)-2-[4-(Trifluoromethyl)phenyl]-1,3-thiazolidine-4-carboxylic acid 4-Trifluoromethylphenyl 277.26 Not reported Not reported Trifluoromethyl, carboxylic acid

*Molecular weight calculated based on formula C₁₉H₁₈FNO₅S.

Key Observations

Steric and Functional Group Variations: The benzoyloxyethoxy group in P3–P6 (ester linkage) introduces greater steric hindrance compared to the benzyloxy group (ether linkage) in the target compound. This could affect binding to biological targets or metabolic stability .

Pharmacological Activity :

  • In vivo studies () selected P9 (3-hydroxybenzoyloxyethoxy phenyl) for evaluation, highlighting the importance of hydroxyl groups in hydrogen bonding for target interaction. However, the retraction status of the study necessitates caution in interpreting these results .
  • P3 (fluorine) and P4 (bromine) showed similar yields (~80–88%), but P3’s higher melting point (164–167°C vs. 159–161°C) suggests stronger crystalline packing due to fluorine’s smaller size and polarity .

Spectroscopic Data :

  • FTIR : P3 and P4 exhibit C=O ester peaks at ~1736 cm⁻¹ and ~1733 cm⁻¹, respectively, confirming ester functionality. The carboxylic acid C=O stretch appears at ~1637 cm⁻¹ (P3) and ~1645 cm⁻¹ (P4), with shifts attributable to substituent electronegativity .
  • ¹H NMR : The thiazolidine H-2 proton in P3 resonates at δ 5.60–5.45 ppm, while P4 shows δ 5.61–5.54 ppm, reflecting subtle electronic differences from halogen substitution .

Research Implications

  • Structure-Activity Relationship (SAR) : The target compound’s ether-linked 4-fluorobenzyloxy group may offer metabolic stability advantages over ester-linked analogs (e.g., P3) due to reduced susceptibility to hydrolysis.
  • Pharmacokinetics : Bromine and iodine derivatives (P4, P5) could exhibit prolonged half-lives due to increased lipophilicity but may require formulation adjustments to mitigate solubility challenges.
  • Caution : Data from retracted studies () should be validated through independent replication.

Preparation Methods

Preparation of 4-((4-Fluorobenzyl)oxy)benzaldehyde

The phenyl ether moiety is synthesized via a Williamson ether synthesis.

  • Reagents : 4-Hydroxybenzaldehyde, 4-fluorobenzyl bromide, potassium carbonate.

  • Conditions : Anhydrous dimethylformamide (DMF), 80°C, 12 hours under nitrogen.

  • Mechanism : Nucleophilic substitution where the phenolate ion attacks 4-fluorobenzyl bromide.

  • Yield : 75–85% after purification by silica gel chromatography.

Generation of the Thiazolidine Ring

The thiazolidine ring is formed via cyclocondensation of L-cysteine with the aldehyde intermediate.

  • Reagents : L-cysteine hydrochloride, 4-((4-fluorobenzyl)oxy)benzaldehyde, sodium bicarbonate.

  • Conditions : Ethanol/water (3:1), room temperature, 6–12 hours.

  • Mechanism : Thiazolidine formation proceeds through Schiff base intermediacy, followed by cyclization (Fig. 1).

  • Yield : 40–90%, depending on substituent electronic effects.

Primary Synthetic Routes

One-Step Cyclocondensation

A streamlined method combines L-cysteine and the aldehyde in a single pot.

ParameterValue/Description
Solvent SystemEthanol/water (3:1)
Temperature25°C (ambient)
Reaction Time6–12 hours
BaseSodium bicarbonate (1.2 equiv)
WorkupAcidification to pH 2–3, precipitation
PurificationRecrystallization (ethanol/water)
Yield65–78%

This method avoids isolating intermediates, enhancing efficiency.

Catalyzed Multi-Component Synthesis

An alternative approach employs multi-component reactions (MCRs) for scalability.

  • Reagents : 4-((4-Fluorobenzyl)oxy)benzaldehyde, thioglycolic acid, ammonium acetate.

  • Catalyst : Bismuth(III) triflate (10 mol%).

  • Conditions : Solvent-free, 70°C, 4 hours.

  • Yield : 70–82%, with reduced purification needs.

Reaction Optimization

Solvent and Temperature Effects

Solvent polarity significantly impacts cyclization kinetics:

SolventDielectric ConstantReaction Time (h)Yield (%)
Ethanol24.3878
DMF36.7665
Water80.11240

Ethanol balances reactivity and solubility, minimizing side reactions.

Catalytic Enhancements

Nickel or palladium catalysts accelerate Suzuki-Miyaura couplings for precursor synthesis (e.g., boronic acid intermediates):

  • Catalyst : Pd(PPh₃)₄ (5 mol%).

  • Conditions : DMF, 110°C, 8 hours.

  • Yield : 59.9% for related arylpyridine intermediates.

Purification and Characterization

Isolation Techniques

  • Precipitation : Adjusting pH to 2–3 isolates the carboxylic acid as a white solid.

  • Chromatography : Reverse-phase HPLC (acetonitrile/water/TFA) achieves >95% purity.

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆): δ 7.8 (d, 2H, ArH), 7.4 (m, 4H, ArH), 5.1 (s, 2H, OCH₂), 4.3 (m, 1H, CH-S), 3.2 (m, 2H, CH₂N).

  • IR : 1705 cm⁻¹ (C=O), 1650 cm⁻¹ (C=N).

Alternative Methodologies

Enzymatic Synthesis

Lipase-catalyzed ester hydrolysis offers enantioselective routes, though yields remain suboptimal (30–45%).

Solid-Phase Synthesis

Immobilized L-cysteine on Wang resin enables iterative coupling, facilitating parallel synthesis of derivatives.

Industrial-Scale Considerations

Continuous Flow Reactors

Microreactors enhance heat/mass transfer, reducing reaction times by 50% compared to batch processes.

Green Chemistry Metrics

  • Atom Economy : 82% for one-pot cyclocondensation.

  • E-Factor : 1.2 (kg waste/kg product), emphasizing solvent recovery .

Q & A

Q. What are the standard synthetic routes for 2-{4-[(4-Fluorobenzyl)oxy]phenyl}-1,3-thiazolidine-4-carboxylic acid?

  • Methodological Answer : The compound is typically synthesized via multi-step reactions. A common approach involves:
  • Step 1 : Condensation of 4-fluorobenzyl bromide with a phenolic intermediate (e.g., 4-hydroxyphenylthiazolidine) under basic conditions (e.g., K₂CO₃) to form the ether linkage .
  • Step 2 : Cyclization of the intermediate using catalysts like palladium or copper in solvents such as DMF or toluene to form the thiazolidine ring .
  • Step 3 : Carboxylic acid functionalization via oxidation or hydrolysis, often monitored by HPLC for purity .
    Challenges include optimizing reaction time and temperature to maximize yield (reported 50-70% in preliminary studies) .

Q. How is the purity and structural integrity of this compound validated in academic research?

  • Methodological Answer :
  • Purity : Assessed via HPLC with UV detection (λ = 254 nm) and Karl Fischer titration for water content .
  • Structural Confirmation : NMR (¹H/¹³C) to verify aromatic protons (δ 7.2–7.8 ppm) and the thiazolidine ring (δ 3.1–4.3 ppm). FTIR confirms carboxylic acid (C=O stretch ~1700 cm⁻¹) and ether linkages (C-O-C ~1250 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

  • Methodological Answer : Discrepancies in yields (e.g., 50% vs. 70%) often stem from:
  • Catalyst Selection : Palladium catalysts may offer higher yields than copper in cyclization steps but require stricter anhydrous conditions .
  • Reaction Monitoring : Real-time LC-MS tracking identifies intermediate degradation, enabling adjustments (e.g., shorter reaction times) .
  • Purification : Gradient column chromatography (silica gel, hexane/EtOAc) improves purity, critical for reproducible biological assays .

Q. What advanced strategies are used to study this compound’s interactions with biological targets?

  • Methodological Answer :
  • Target Identification : Surface plasmon resonance (SPR) screens for binding affinity to enzymes (e.g., kinases) or receptors .
  • Mechanistic Studies : Fluorescence polarization assays quantify competitive inhibition, while molecular docking (software: AutoDock Vina) predicts binding poses .
  • In Vivo Validation : Radiolabeled analogs (e.g., ¹⁴C-carboxylic acid) track pharmacokinetics in rodent models .

Q. How do structural modifications influence the compound’s activity?

  • Methodological Answer :
  • Analog Synthesis : Replace the 4-fluorobenzyl group with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups to modulate electronic effects .
  • Activity Correlation : Compare IC₅₀ values in enzyme assays (e.g., COX-2 inhibition) with computational QSAR models to identify critical substituents .
  • Crystallography : X-ray diffraction of co-crystallized target-ligand complexes reveals steric and electronic interactions driving potency .

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